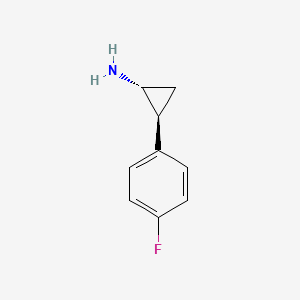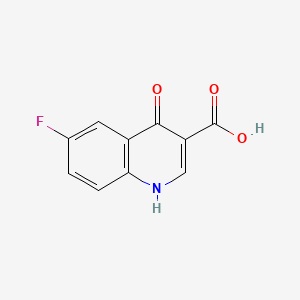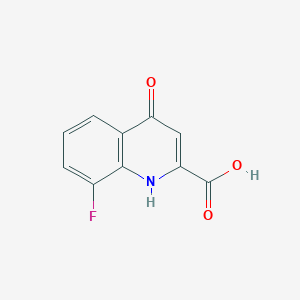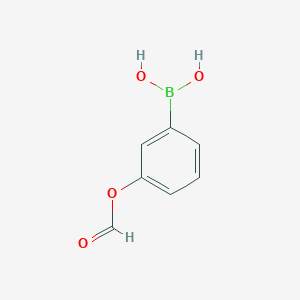
2-(4-羟基苯基)苯并呋喃-5-醇
描述
2-(4-Hydroxy-phenyl)benzofuran-5-OL , also known as 5-Benzofuranol, 2-(4-hydroxyphenyl) , is a chemical compound with the molecular formula C14H10O3 . It has an average mass of 226.227 Da and a monoisotopic mass of 226.062988 Da . The compound’s structure consists of a benzofuran ring fused with a phenyl group, and it features a hydroxyl group at the 4-position of the phenyl ring.
Synthesis Analysis
The synthesis of 2-(4-Hydroxy-phenyl)benzofuran-5-OL involves various methods, including cyclization reactions, oxidative coupling, and functional group transformations. Researchers have explored both chemical and biological routes to obtain this compound. For instance, one study reported the synthesis of a benzofuran-5-ol derivative with promising antifungal activity .
科学研究应用
ERβ 选择性配体
2-(4-羟基苯基)苯并呋喃-5-醇显示出作为雌激素受体 β (ERβ) 选择性配体的潜力。Collini 等人 (2004) 的研究表明,这种化合物的修饰,特别是在苯并呋喃的 7 位,可以提高对 ERβ 的亲和力和选择性。这些修饰包括引入亲脂基团和苯并呋喃 4 位的进一步改变,从而产生对 ERβ 具有显着选择性的化合物 (Collini 等人,2004)。
抗增殖活性
在癌症研究的背景下,Ma 等人 (2017) 鉴定了与 2-(4-羟基苯基)苯并呋喃-5-醇结构相关的化合物,这些化合物表现出显着的抗增殖活性。这些化合物增加了癌细胞系中凋亡诱导蛋白的表达,表明在癌症治疗中具有潜在应用 (Ma 等人,2017)。
5-脂氧合酶抑制活性
Ohemeng 等人 (1994) 探索了苯并呋喃异羟肟酸的合成,包括 2-(4-羟基苯基)苯并呋喃-5-醇的衍生物。发现这些化合物是 5-脂氧合酶酶的有效抑制剂,该酶在炎症过程中发挥作用。这表明在开发抗炎药方面具有潜在应用 (Ohemeng 等人,1994)。
雌激素受体结合亲和力
Halabalaki 等人 (2000) 报告从 Onobrychis ebenoides 中分离出新的 2-苯基苯并呋喃,显示出对雌激素受体的亲和力。这些发现突出了 2-(4-羟基苯基)苯并呋喃-5-醇类似物在激素相关疗法或研究中的潜力 (Halabalaki 等人,2000)。
淀粉样蛋白显像剂
Labib (2013) 讨论了苯并呋喃衍生物 5-(2-氨基-4-苯乙烯嘧啶-4-基)-4-甲氧基苯并呋喃-6-醇的合成,作为一系列新的淀粉样蛋白显像剂。这表明在检测阿尔茨海默病中的淀粉样斑块方面具有潜在应用,表明苯并呋喃衍生物在神经影像学中的应用 (Labib,2013)。
β-淀粉样蛋白聚集抑制剂
Choi 等人 (2004) 关于 2-(4-羟基苯基)苯并呋喃的合成及其在 β-淀粉样蛋白聚集抑制剂中的应用的研究进一步支持了这些化合物在阿尔茨海默病研究中的潜力。合成的化合物有效抑制 β-淀粉样蛋白聚集,这是阿尔茨海默病发病机制中的一个关键因素 (Choi 等人,2004)。
属性
IUPAC Name |
2-(4-hydroxyphenyl)-1-benzofuran-5-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O3/c15-11-3-1-9(2-4-11)14-8-10-7-12(16)5-6-13(10)17-14/h1-8,15-16H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNNNDCMXZYWCCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC3=C(O2)C=CC(=C3)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60349669 | |
| Record name | 2-(4-HYDROXY-PHENYL)BENZOFURAN-5-OL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60349669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
52814-86-5 | |
| Record name | 2-(4-HYDROXY-PHENYL)BENZOFURAN-5-OL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60349669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

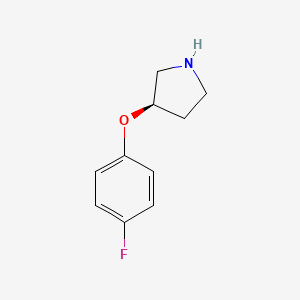
![6-Fluorospiro[chroman-2,4'-piperidin]-4-one hcl](/img/structure/B3021422.png)
